molecular formula C11H20O B14317252 1-(2,4,6-Trimethylcyclohexyl)ethanone CAS No. 106685-74-9

1-(2,4,6-Trimethylcyclohexyl)ethanone

Katalognummer: B14317252
CAS-Nummer: 106685-74-9
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: CSAFHMKXGOUUCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4,6-Trimethylcyclohexyl)ethanone is an organic compound with the molecular formula C₁₁H₂₀O It is a ketone derivative characterized by a cyclohexane ring substituted with three methyl groups at positions 2, 4, and 6, and an ethanone group at position 1

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4,6-trimethylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4,6-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2,4,6-Trimethylcyclohexyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique odor profile.

Wirkmechanismus

The mechanism of action of 1-(2,4,6-trimethylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. As a ketone, it can form hydrogen bonds and participate in various chemical interactions with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    1-(2,2,6-Trimethylcyclohexyl)ethanone: Similar structure but with different methyl group positions.

    1-(2,4,6-Trimethylphenyl)ethanone: Contains a phenyl ring instead of a cyclohexane ring.

    1-(2,4,6-Trihydroxyphenyl)ethanone: Contains hydroxyl groups instead of methyl groups.

Uniqueness: 1-(2,4,6-Trimethylcyclohexyl)ethanone is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

106685-74-9

Molekularformel

C11H20O

Molekulargewicht

168.28 g/mol

IUPAC-Name

1-(2,4,6-trimethylcyclohexyl)ethanone

InChI

InChI=1S/C11H20O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h7-9,11H,5-6H2,1-4H3

InChI-Schlüssel

CSAFHMKXGOUUCD-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(C(C1)C)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.